molecular formula C10H11ClS B7990075 1-Allylsulfanyl-4-chloro-3-methylbenzene

1-Allylsulfanyl-4-chloro-3-methylbenzene

Cat. No.: B7990075
M. Wt: 198.71 g/mol
InChI Key: KRCKRFSAEJHWQH-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-chloro-3-methylbenzene is an organic compound with the molecular formula C10H11ClS It is a derivative of benzene, featuring an allylsulfanyl group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-chloro-3-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 4-chloro-3-methylbenzene with allyl sulfide under suitable conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-chloro-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaOCH3, KOtBu

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives, modified allylsulfanyl groups

    Substitution: Various substituted benzene derivatives

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-4-chloro-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. Additionally, the allylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 1-Chloro-2-methylbenzene
  • 1-Chloro-3-methylbenzene
  • 1-Chloro-4-methylbenzene
  • 1-Allylsulfanyl-3-chloro-4-methylbenzene

Comparison: 1-Allylsulfanyl-4-chloro-3-methylbenzene is unique due to the presence of both an allylsulfanyl group and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse functionalization. Compared to its analogs, this compound offers a broader range of applications in synthetic chemistry and material science .

Properties

IUPAC Name

1-chloro-2-methyl-4-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS/c1-3-6-12-9-4-5-10(11)8(2)7-9/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCKRFSAEJHWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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